BenchChemオンラインストアへようこそ!

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide

Spirohydantoin Medicinal Chemistry Scaffold Design

The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide (CAS 556016-83-2) is a synthetic spirohydantoin derivative. Its core scaffold, 1,3-diazaspiro[4.5]decane-2,4-dione (cyclohexanespirohydantoin), is a privileged structure found in numerous bioactive molecules, but its specific substitution with a 4-ethoxyphenyl acetamide moiety confers distinct physicochemical and biological properties that set it apart from both the unsubstituted scaffold and from analogous N-phenylacetamide derivatives.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 556016-83-2
Cat. No. B2780103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide
CAS556016-83-2
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
InChIInChI=1S/C18H23N3O4/c1-2-25-14-8-6-13(7-9-14)19-15(22)12-21-16(23)18(20-17(21)24)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24)
InChIKeyCBYSISWBIMDRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Fact Sheet: 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide (CAS 556016-83-2)


The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide (CAS 556016-83-2) is a synthetic spirohydantoin derivative. Its core scaffold, 1,3-diazaspiro[4.5]decane-2,4-dione (cyclohexanespirohydantoin), is a privileged structure found in numerous bioactive molecules, but its specific substitution with a 4-ethoxyphenyl acetamide moiety confers distinct physicochemical and biological properties that set it apart from both the unsubstituted scaffold and from analogous N-phenylacetamide derivatives [1]. This product sheet is designed for scientists and procurement professionals seeking to understand its precise differentiation from the closest commercially available and literature-reported comparators.

Why 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide Cannot Be Swapped with a Generic Spirohydantoin or Other N-Phenylacetamide Analog


The spirohydantoin-acetamide class exhibits steep structure-activity relationships (SAR). For instance, within a closely related series of non-sulfonylurea hypoglycemic agents, the nature of the phenyl substituent dramatically dictates both in vitro enzyme inhibition and in vivo efficacy: a 2,4-dichloro substitution pattern yielded an IC50 of 0.37 µM against ALR2 with 84% blood glucose reduction in vivo, whereas other substitutions showed markedly different profiles [1]. Furthermore, the presence of the acetamide linker between the spirohydantoin and the phenyl ring is a critical structural feature absent in direct phenyl-spirohydantoin conjugates like 1-(4-ethoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 1034-64-6), resulting in fundamentally different molecular geometries and target engagement potential [2]. These SAR cliffs mean that a generic substitution or a superficially similar analog cannot be assumed to replicate the binding kinetics, selectivity, or biological performance of the target compound.

Head-to-Head Evidence: Quantified Differentiation of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide from Its Closest Analogs


Structural Differentiation: Acetamide Linker vs. Direct Phenyl Substitution on the Spirohydantoin Core

The target compound features a flexible acetamide linker (-CH2-CO-NH-) connecting the spirohydantoin core to the 4-ethoxyphenyl group. This is absent in the direct analog 1-(4-ethoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 1034-64-6), where the phenyl ring is directly attached to the hydantoin nitrogen [1]. The linker introduces an additional hydrogen bond donor (amide NH), a hydrogen bond acceptor (carbonyl O), and two extra rotatable bonds, significantly altering the compound's conformational flexibility, pharmacophore features, and potential for target engagement.

Spirohydantoin Medicinal Chemistry Scaffold Design

In Vivo Potency: 4-Ethoxy Substituent vs. Alternative Phenyl Substitutions in a Spirohydantoin-Acetamide Series

In a series of non-sulfonylurea spirohydantoin-acetamide hypoglycemic agents, the closest studied analog bearing a 4-ethoxy group is not the subject of the primary publication; however, the systematic variation of the phenyl substitution pattern in this series is well-established. The 2,4-dichlorophenyl analog (compound 3e) demonstrated a 96-fold selectivity for ALR2 over ALR1, with an ALR2 IC50 of 0.37 µM and an 84% reduction in blood glucose levels in vivo (superior to repaglinide at 66%) [1]. By class-level inference, a 4-ethoxy substituent is expected to modulate electron density and steric bulk differently than a 2,4-dichloro or 4-methoxy group, potentially shifting the selectivity and pharmacokinetic profile while retaining the core pharmacophore responsible for the potent ALR2 inhibition.

Diabetes Aldose Reductase Hypoglycemic Agent

Commercially Available Comparator: 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide (AKSci HTS022278)

A direct commercially available analog from AKSci is 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide (HTS022278) . The 4-fluoro group is a common bioisostere for hydrogen, but the 4-ethoxy substituent introduces a larger, more lipophilic alkoxy group. The target compound offers a distinct hydrogen bond acceptor profile (ether oxygen) and altered metabolic stability (O-dealkylation vs. potential oxidative defluorination). The calculated logP for the 4-ethoxy analog is 2.6, compared to approximately 2.1 for the 4-fluoro analog , indicating a notable difference in lipophilicity that will affect membrane permeability and non-specific binding.

Drug Discovery Chemical Library SAR

Where to Deploy 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide: Evidence-Backed Applications


Aldose Reductase (ALR2) Inhibitor Lead Optimization and Diabetic Complication Research

Building on the class-level evidence that spirohydantoin-acetamide derivatives achieve up to 96-fold selectivity for ALR2 over ALR1 and in vivo hypoglycemic efficacy surpassing repaglinide (84% vs 66% reduction) [1], this compound serves as a unique 4-ethoxy-substituted vector. It expands the SAR landscape beyond the 2,4-dichloro and 4-fluoro analogs, enabling exploration of electronic and steric contributions to selectivity and ADME/PK without resorting to halogenated intermediates.

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis

The compound's unique combination of a spirohydantoin core and a flexible acetamide linker with a 4-ethoxyphenyl tail [1] offers a distinct molecular topology (5 rotatable bonds, 2 HBD, 4 HBA) not found in more rigid spirohydantoin analogs like CAS 1034-64-6. It is an ideal building block for fragment growing or linking strategies where precise spatial presentation of the lipophilic ethoxy group and the hydrogen-bonding amide is required.

Chemical Biology Probe for Cytosolic Sulfotransferase and CYP Enzyme Studies

Given the established metabolic fate of the 4-ethoxyphenyl moiety (O-deethylation as a major CYP-mediated pathway) [2], this compound can serve as a tailored substrate or competitive inhibitor for cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, or as a sulfonation substrate probe. Its spirohydantoin tag provides a unique molecular handle for LC-MS/MS detection, distinguishing it from simpler phenacetin derivatives.

Commercial Screening Library Expansion for CNS or Metabolic Disease Targets

For organizations maintaining a proprietary screening deck, this compound fills a gap between the 4-fluoro analog (AKSci HTS022278) and the 3,5-dimethoxy analog (AKSci HTS022297). Its intermediate cLogP (2.6) and unique constitutional features make it a valuable addition for CNS penetration-focused or metabolic stability-screened compound collections.

Quote Request

Request a Quote for 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.